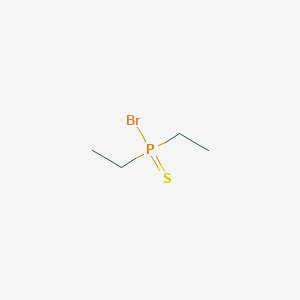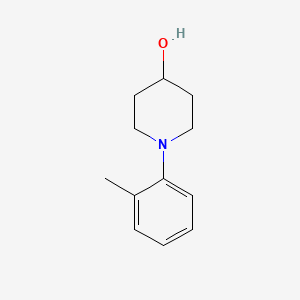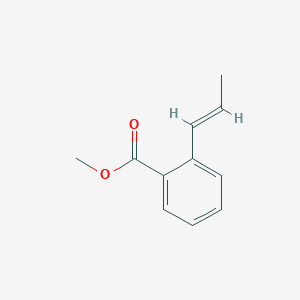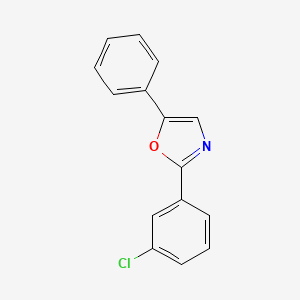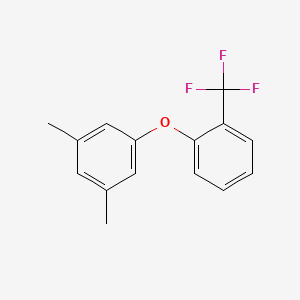
1,3-Dimethyl-5-(2-(trifluoromethyl)phenoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(2-(trifluoromethyl)phenoxy)benzene typically involves the reaction of 1,3-dimethylbenzene with 2-(trifluoromethyl)phenol under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents to form the desired carbon-carbon bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-5-(2-(trifluoromethyl)phenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding phenolic or quinone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the trifluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Phenolic or quinone derivatives.
Reduction: Methyl-substituted benzene derivatives.
Substitution: Nitro or bromo derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-5-(2-(trifluoromethyl)phenoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance the pharmacokinetic properties of drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-5-(2-(trifluoromethyl)phenoxy)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins. These interactions can modulate biological pathways, leading to various effects depending on the context of its application .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-5-(trifluoromethyl)benzene: Lacks the phenoxy group, resulting in different chemical properties and applications.
1,3,4-Trifluoro-5-phenoxy-2-(trifluoromethyl)benzene:
Uniqueness
1,3-Dimethyl-5-(2-(trifluoromethyl)phenoxy)benzene is unique due to the combination of the trifluoromethyl group and the phenoxy benzene ring. This structure imparts specific chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C15H13F3O |
|---|---|
Peso molecular |
266.26 g/mol |
Nombre IUPAC |
1,3-dimethyl-5-[2-(trifluoromethyl)phenoxy]benzene |
InChI |
InChI=1S/C15H13F3O/c1-10-7-11(2)9-12(8-10)19-14-6-4-3-5-13(14)15(16,17)18/h3-9H,1-2H3 |
Clave InChI |
MECKCHJVPFUBQP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OC2=CC=CC=C2C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Chloro-3-methylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B14132253.png)
![1-{[2-(4-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14132254.png)
![trideuteriomethyl N-[(2S)-4,4,4-trideuterio-1-[[(2S,3S)-3-hydroxy-1-phenyl-4-[(4-pyridin-2-ylphenyl)methyl-[[(2S)-4,4,4-trideuterio-2-(trideuteriomethoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoyl]amino]amino]butan-2-yl]amino]-1-oxo-3,3-bis(trideuteriomethyl)butan-2-yl]carbamate](/img/structure/B14132262.png)


![{[1-(Benzenesulfinyl)propadienyl]sulfanyl}benzene](/img/structure/B14132274.png)

